molecular formula C10H9NO2 B1611218 7-Hydroxy-6-methylisoquinolin-1(2H)-one CAS No. 74919-41-8

7-Hydroxy-6-methylisoquinolin-1(2H)-one

Cat. No.: B1611218
CAS No.: 74919-41-8
M. Wt: 175.18 g/mol
InChI Key: BSQKHMKWCYEKLS-UHFFFAOYSA-N
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Description

7-Hydroxy-6-methylisoquinolin-1(2H)-one: is a chemical compound belonging to the isoquinolinone family. Isoquinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features a hydroxy group at the 7th position and a methyl group at the 6th position on the isoquinolinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-6-methylisoquinolin-1(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-methylisoquinoline.

    Hydroxylation: A hydroxylation reaction introduces the hydroxy group at the 7th position. This can be achieved using reagents like hydrogen peroxide or other oxidizing agents under controlled conditions.

    Cyclization: The cyclization step forms the isoquinolinone core. This can be done using various cyclization agents and catalysts.

Industrial Production Methods

For industrial-scale production, the synthesis may involve:

    Optimization of Reaction Conditions: Scaling up the reaction while maintaining high yield and purity.

    Catalysts and Reagents: Using cost-effective and efficient catalysts and reagents to minimize production costs.

    Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-6-methylisoquinolin-1(2H)-one: can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while substitution may introduce new functional groups.

Scientific Research Applications

7-Hydroxy-6-methylisoquinolin-1(2H)-one:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 7-Hydroxy-6-methylisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.

    Pathways Involved: It may modulate signaling pathways, metabolic pathways, or gene expression.

Comparison with Similar Compounds

7-Hydroxy-6-methylisoquinolin-1(2H)-one: can be compared with other isoquinolinone derivatives:

    Similar Compounds: 6-Methylisoquinolin-1(2H)-one, 7-Hydroxyisoquinolin-1(2H)-one.

    Uniqueness: The presence of both hydroxy and methyl groups at specific positions may confer unique biological activities and chemical reactivity.

Properties

IUPAC Name

7-hydroxy-6-methyl-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-6-4-7-2-3-11-10(13)8(7)5-9(6)12/h2-5,12H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQKHMKWCYEKLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1O)C(=O)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60502358
Record name 7-Hydroxy-6-methylisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60502358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74919-41-8
Record name 7-Hydroxy-6-methylisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60502358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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